3-methyl-1H-pyrazol-4-amine
Overview
Description
3-Methyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring with two adjacent nitrogen atoms, one of which is bonded to a methyl group and the other to an amino group. This structural arrangement imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
3-methyl-1H-pyrazol-4-amine, like other pyrazole derivatives, is known for its diverse pharmacological effects . . Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For example, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of certain biomolecules, thereby affecting the corresponding biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and, consequently, its pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, which can range from antileishmanial and antimalarial activities to potential anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of methylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
3-Methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and pharmaceuticals.
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Similar structure but lacks the methyl group.
4-Methyl-1H-pyrazol-3-amine: Isomer with the methyl and amino groups swapped.
1-Methyl-1H-pyrazol-4-amine: Methyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: 3-Methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and amino groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-methyl-1H-pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-4(5)2-6-7-3/h2H,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEWGPRHFFHUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409433 | |
Record name | 3-methyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113140-10-6 | |
Record name | 3-methyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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